Arsenocholine
Overview
Description
Arsenocholine is an organoarsenic compound that is structurally similar to choline but contains an arsenic atom in place of the nitrogen atom. It is found naturally in marine organisms and is a part of the arsenic biogeochemical cycle. This compound is rapidly metabolized to arsenobetaine, which is considered non-toxic and is commonly found in seafood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arsenocholine typically involves the reaction of trimethylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)3As+C2H4O→(CH3)3AsCH2CH2OH
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the toxicity associated with arsenic compounds. laboratory-scale synthesis is performed for research purposes.
Chemical Reactions Analysis
Types of Reactions: Arsenocholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenobetaine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents are used for the oxidation of this compound.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Product: Arsenobetaine
Substitution Products: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Arsenocholine has several applications in scientific research, including:
Environmental Chemistry: Studying the biogeochemical cycling of arsenic in marine environments.
Toxicology: Investigating the metabolism and toxicity of arsenic compounds in living organisms.
Analytical Chemistry: Developing methods for the detection and quantification of arsenic species in environmental samples.
Mechanism of Action
Arsenocholine exerts its effects primarily through its metabolism to arsenobetaine. The metabolic pathway involves the oxidation of this compound to arsenobetaine, which is then excreted from the body. The molecular targets and pathways involved in this process include enzymes responsible for the oxidation and conjugation of arsenic compounds .
Comparison with Similar Compounds
Arsenobetaine: A non-toxic metabolite of arsenocholine found in seafood.
Arsenosugars: Found in seaweed and other marine organisms, these compounds have a different structure but are part of the arsenic biogeochemical cycle.
Arsenolipids: Lipid-soluble arsenic compounds found in marine organisms.
Uniqueness of this compound: this compound is unique due to its structural similarity to choline and its rapid metabolism to arsenobetaine. This rapid metabolism reduces its toxicity compared to other arsenic compounds, making it an interesting subject for research in environmental and biological sciences .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)arsanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLOBEXOFQEWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14AsO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873153 | |
Record name | Arsenocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39895-81-3 | |
Record name | Arsenocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39895-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsenocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARSENOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGJ7RV2D8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arsenocholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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